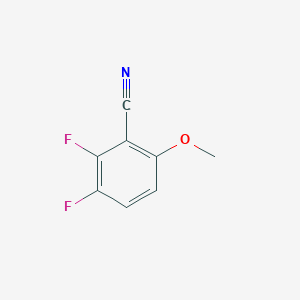

5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

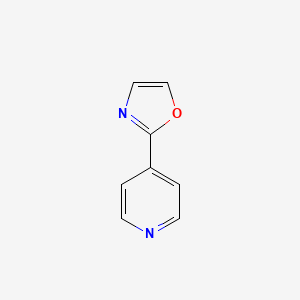

The compound of interest, 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde, is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of furan compounds can be achieved through various methods. For instance, the synthesis of naturally occurring furan derivatives such as 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and pichiafuran C involves etherification reactions of the key furan precursor 5-(hydroxymethyl)-2-furaldehyde (HMF), which can be obtained from common sugars like fructose, glucose, or sucrose . Another approach for synthesizing 5-pyridyl- and 5-aryl-2-furaldehydes involves a multi-step procedure that includes deprotonation, transmetalation, palladium-catalyzed cross-coupling, and aldehyde deprotection .

Molecular Structure Analysis

The molecular structure of furan derivatives is often elucidated using various spectroscopic techniques. For example, 5,5′-oxy-dimethylene-bis(2-furaldehyde) was identified by UV, 1H-NMR, and GC–MS spectral analyses . Similarly, computational methods such as Density Functional Theory (DFT) can be used to predict the optimized molecular geometry, vibrational properties, electronic properties, and chemical shifts of furan compounds like 5-(hydroxymethyl)-2-furaldehyde .

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. For instance, substituted furan-2-carboxaldehydes can react with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the reactivity of various derivatives being a subject of study . Additionally, the reactivity of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes has been characterized by spectroscopic methods and computational analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be determined using chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) has been employed to determine the presence of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in various samples, including beer, alcoholic beverages, and honey, with high specificity and recovery rates . The electronic structure and reactive properties of furan compounds can also be investigated through DFT calculations, molecular dynamics simulations, and molecular docking studies, which can provide insights into their potential applications in drug development10.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

5-Aryl-2-furaldehydes, which include compounds similar to 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde, have been utilized in the synthesis of tetrahydropyrimidinones through the Biginelli reaction. This reaction involves the use of ethyl acetoacetate or acetylacetone and (thio)-urea in the presence of FeCl3·6H2O as a catalyst, leading to a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).

Thermodynamic Properties

Research on the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, which are structurally related to 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde, has provided insights into the optimization processes of their synthesis, purification, and application. The determination of standard enthalpies of sublimation and formation enthalpies contributes to a deeper understanding of the chemical nature of these compounds (Dibrivnyi et al., 2019).

Prepolymer and Antiviral Precursors

5-Hydroxymethyl-2-furaldehyde (HMF) has been transformed into 5,5′-(oxy-bis(methylene))bis-2-furfural (OBMF) using Lewis and Bronsted solid acid catalysts. OBMF is of interest as a prepolymer and antiviral precursor, showcasing potential applications of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde derivatives in material science and medicine (Casanova et al., 2010).

Photocatalytic Selective Oxidation

Selective oxidation of HMF to furandicarbaldehyde in water using titanium dioxide (TiO2) nanoparticles highlights the potential of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde and its derivatives in green chemistry applications. The use of home-prepared TiO2 nanoparticles for this process indicates the importance of catalyst selection in achieving high selectivity and efficiency (Yurdakal et al., 2013).

Analytical Chemistry Applications

The compound and its derivatives have been analyzed in various contexts, including the determination of HMF in honey. A high-performance liquid chromatographic method has been described for determining hydroxymethylfurfural and related compounds, showcasing the analytical chemistry applications of 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde (Nozal et al., 2001).

Propriétés

IUPAC Name |

5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-10H/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJBMWMNRLSJID-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420736 |

Source

|

| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6575-75-3 |

Source

|

| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)

![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)

![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)